4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide
Description
4-Bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a brominated benzamide derivative featuring a 4-bromobenzoyl core linked to a substituted phenyl group via an amide bond. The phenyl ring is further functionalized with a [(2-methoxyethyl)carbamoyl]methyl moiety, introducing both hydrophilic (methoxy and carbamoyl groups) and hydrophobic (aromatic and alkyl chains) elements. Its synthesis likely involves coupling 4-bromobenzoyl chloride with a pre-functionalized aniline derivative, as seen in analogous benzamide syntheses .
Properties
IUPAC Name |
4-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-24-11-10-20-17(22)12-13-2-8-16(9-3-13)21-18(23)14-4-6-15(19)7-5-14/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEANUBRZOKKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis. They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The compound likely interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling. This reaction involves two key steps: oxidative addition and transmetalation. In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium.
Biochemical Pathways
The compound’s boron moiety can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.
Pharmacokinetics
It’s worth noting that the stability of boronic esters, like the one in this compound, can influence their bioavailability. Boronic esters are generally more stable and resistant to protodeboronation than boranes.
Result of Action
The compound’s potential to participate in suzuki–miyaura coupling could result in the formation of new carbon–carbon bonds, which could lead to the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide. For instance, the stability of boronic esters can be affected by air and moisture. Additionally, the efficiency of Suzuki–Miyaura coupling can be influenced by the reaction conditions, which are typically mild and tolerant to various functional groups.
Biological Activity
The compound 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is C17H20BrN3O2. The presence of a bromine atom, along with a methoxyethyl carbamoyl group, contributes to its unique chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20BrN3O2 |
| Molecular Weight | 364.26 g/mol |
| IUPAC Name | 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide |
Antimicrobial Activity
Research has shown that derivatives of compounds containing bromine and carbamoyl functional groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study investigating the antimicrobial activity of related benzamide derivatives found that compounds with similar structural features had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has been evaluated through various assays, including the Sulforhodamine B (SRB) assay.
- Research Findings : In vitro tests on human breast cancer cell lines (e.g., MCF7) indicated that certain derivatives exhibited promising cytotoxic effects, with IC50 values reported in the low micromolar range . The mechanism involves inducing apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance mechanisms.
- Mechanism of Action : The bromine atom is hypothesized to enhance binding affinity to target enzymes due to its electronegativity, which can facilitate interactions with active sites. This is particularly relevant in the inhibition of proteases and kinases that play critical roles in tumor growth and survival .
Mechanistic Insights
Molecular docking studies have provided insights into how 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide interacts with biological targets.
Comparison with Similar Compounds
Structural Comparisons
The compound shares a brominated benzamide backbone with several structurally related derivatives. Key differences lie in the substituents on the phenyl ring, which modulate physicochemical properties and biological activity.
Key Observations :
- Electron-withdrawing vs. Methoxy groups (e.g., in ) increase solubility via polarity and hydrogen-bonding capacity.
- Side-chain complexity : The target compound’s [(2-methoxyethyl)carbamoyl]methyl group introduces conformational flexibility and hydrophilicity, contrasting with rigid substituents like sulfonylmorpholine in .
Crystallographic Insights :
- Nitro-substituted derivatives (e.g., ) exhibit planar geometries due to conjugation, while methoxy-substituted analogs (e.g., ) adopt slightly distorted conformations.
- Halogen interactions (Br⋯Br or Br⋯O) are common in brominated benzamides, influencing packing efficiency .
Computational and Docking Studies
For example:
- Boronic acid derivatives with methoxyethyl groups () showed strong binding to fungal histone deacetylases (HDACs), achieving IC50 values at µM concentrations.
- Docking accuracy for benzamides is enhanced by programs like Glide XP, which accounts for hydrophobic enclosure and hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
